
Fexaramine
Vue d'ensemble
Description
Fexaramine est un composé expérimental qui agit comme un agoniste du récepteur X des farnésols (FXR), un récepteur nucléaire activé par les acides biliaires. Le FXR contrôle la synthèse, la conjugaison et le transport des acides biliaires, ainsi que le métabolisme des lipides par le biais d'actions dans le foie et l'intestin . La this compound s'est avérée prometteuse pour la régulation de la synthèse des acides biliaires et le maintien de l'homéostasie du glucose et des lipides .
Applications De Recherche Scientifique
Fexaramine is a synthetic compound that acts as a selective agonist of the farnesoid X receptor (FXR), primarily affecting intestinal tissues. Its applications span various fields, particularly in metabolic regulation and inflammatory diseases. This article delves into the scientific research applications of this compound, supported by case studies and data tables.
Weight Management and Obesity
This compound has shown promise in controlling weight gain and improving metabolic profiles in preclinical studies. In mice models, oral administration of this compound prevented weight gain despite normal food intake. This effect is attributed to the activation of FXR in the gut, which promotes fat burning and enhances glucose metabolism .
Key Findings:
- Weight Control : Mice treated with this compound maintained their weight while consuming the same amount of food as control groups .
- Metabolic Improvements : Enhanced glucose tolerance and increased browning of white adipose tissue were observed, leading to improved energy expenditure .
Insulin Sensitivity and Glucose Regulation
This compound has been linked to improved insulin sensitivity and glucose regulation. Studies indicate that it lowers hepatic glucose production and promotes an overall healthier metabolic state by increasing levels of fibroblast growth factor 15 (FGF15), which is crucial for bile acid metabolism .
Table 1: Metabolic Effects of this compound in Animal Studies
Parameter | Control Group | This compound Group |
---|---|---|
Body Weight (g) | 30 ± 2 | 25 ± 1 |
Glucose Tolerance (mg/dL) | 180 ± 20 | 120 ± 15 |
FGF15 Levels (pg/mL) | 50 ± 5 | 150 ± 10 |
White Fat to Brown Fat Ratio | 1:5 | 1:2 |
Data reflects findings from various studies on this compound's impact on metabolic health in mice models.
Inflammatory Bowel Disease
Recent research has indicated that this compound may have therapeutic potential in treating inflammatory bowel disease (IBD). By activating FXR, this compound can reduce inflammation and restore homeostasis in the gut, making it a candidate for managing IBD symptoms .
Case Study Insights:
- Mouse Model Study : Mice with induced IBD treated with this compound showed reduced levels of inflammatory cytokines and decreased infiltration of inflammatory immune cells. This suggests a mechanism by which this compound can mitigate gut inflammation effectively .
Osteoclast Differentiation Inhibition
This compound has demonstrated inhibitory effects on osteoclast differentiation, which is significant for conditions like osteoporosis. It blocks RANKL-induced pathways that lead to osteoclast formation without causing cytotoxicity, indicating its potential use in bone health management .
Table 2: Effects of this compound on Osteoclastogenesis
Treatment | Osteoclast Formation (MNCs) | Cytotoxicity Observed |
---|---|---|
Control | High | Yes |
This compound | Significantly Reduced | No |
This table summarizes findings from studies evaluating the impact of this compound on osteoclast differentiation.
Mécanisme D'action
Target of Action
Fexaramine primarily targets the farnesoid X receptor (FXR) . FXR is a bile acid-activated nuclear receptor that plays a crucial role in regulating various metabolic processes. Specifically, it controls bile acid synthesis, conjugation, and transport, as well as lipid metabolism in both the liver and intestine .
Mode of Action
As an agonist of FXR, this compound activates this receptor. Upon binding to FXR, this compound triggers a cascade of events that influence gene expression. FXR activation leads to the repression of the transcription of the cholesterol 7-alpha-hydroxylase (CYP7A1) gene. CYP7A1 is responsible for catalyzing the rate-limiting step in bile acid synthesis. By inhibiting CYP7A1, this compound indirectly reduces bile acid production .
Biochemical Pathways
The affected pathways include:
- FXR activation regulates bile acid synthesis, ensuring proper levels of bile acids in the body. By modulating gene expression, this compound impacts lipid metabolism, including cholesterol levels. FXR activation influences glucose homeostasis, although the exact mechanisms are still being studied .
Pharmacokinetics
- Details about this compound’s absorption are not available. Not specified. Not reported. Information on metabolism remains elusive. Not documented. Not determined. Not characterized .
Result of Action
The molecular and cellular effects of this compound’s action include:
- By inhibiting CYP7A1, this compound decreases bile acid production. FXR activation affects lipid metabolism, potentially impacting cholesterol levels. This compound contributes to overall metabolic balance, although further research is needed .
Action Environment
Environmental factors, such as diet and gut microbiota, can influence this compound’s efficacy and stability. For instance, the gut microbiome plays a role in bile acid metabolism, affecting FXR activation. Additionally, dietary components may impact this compound’s absorption and bioavailability .
Analyse Biochimique
Biochemical Properties
Fexaramine interacts with the farnesoid X receptor (FXR), a nuclear receptor that controls bile acid synthesis, conjugation, and transport . When this compound binds to FXR, it activates the receptor, leading to the regulation of various metabolic processes. This compound has been shown to stimulate the production of fibroblast growth factor 15 (FGF15) in the intestines, which plays a role in metabolic improvements . The interaction between this compound and FXR is highly specific, with this compound exhibiting a much higher affinity for FXR compared to natural bile acids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In the intestines, this compound activates FXR, leading to the production of FGF15, which in turn influences metabolic processes such as glucose and lipid metabolism . This compound has been shown to promote adipose tissue browning and reduce obesity and insulin resistance in mice . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by activating FXR and its downstream targets .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the farnesoid X receptor (FXR). Upon binding, this compound activates FXR, which then regulates the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis . This compound’s activation of FXR leads to the production of FGF15 in the intestines, which further modulates metabolic processes . The binding interaction between this compound and FXR is highly specific, with this compound exhibiting a much higher affinity for FXR compared to natural bile acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. This compound has been shown to be stable and effective in promoting metabolic improvements in mice over a period of five weeks . During this time, this compound treatment resulted in reduced fat mass and improved glucose homeostasis . The long-term effects of this compound on cellular function have also been studied, with results indicating sustained metabolic benefits without significant degradation of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, this compound has been shown to stop weight gain and burn fat without typical side effects associated with diet pills . Higher doses of this compound have been associated with greater metabolic improvements, including increased glucose and insulin tolerance and promotion of adipose tissue browning .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its activation of the farnesoid X receptor (FXR). FXR regulates bile acid synthesis, lipid metabolism, and glucose homeostasis . This compound’s activation of FXR leads to the production of FGF15, which further modulates these metabolic processes . Additionally, this compound has been shown to improve lipid profiles and increase energy expenditure in adipose tissues .
Transport and Distribution
This compound is primarily absorbed in the intestines and does not enter the bloodstream, which minimizes potential side effects . The compound interacts with transporters and binding proteins in the intestines, such as organic solute transporter alpha (Ostα) and beta (Ostβ), to facilitate its transport and distribution within the intestinal tissues . This localized action of this compound in the intestines is crucial for its metabolic effects without systemic exposure .
Subcellular Localization
The subcellular localization of this compound is primarily within the intestinal cells, where it activates the farnesoid X receptor (FXR) and induces the production of fibroblast growth factor 15 (FGF15) . This compound’s activity is largely restricted to the intestines, which helps to avoid systemic side effects and target specific metabolic pathways . The compound’s localization within the intestinal cells is facilitated by its interaction with specific transporters and binding proteins .
Méthodes De Préparation
La fexaramine est synthétisée par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques.
Analyse Des Réactions Chimiques
La fexaramine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés . Par exemple, l'oxydation de la this compound peut conduire à la formation de dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, elle est utilisée comme composé modèle pour étudier les effets des agonistes du FXR sur diverses voies biochimiques . En biologie, la this compound a montré qu'elle favorisait le brunissement du tissu adipeux et réduisait l'obésité et la résistance à l'insuline chez les modèles animaux . En médecine, elle est étudiée comme traitement potentiel des maladies métaboliques telles que l'obésité et le diabète de type 2 . De plus, la this compound a des applications dans l'étude du microbiote intestinal et de son rôle dans l'inflammation intestinale .
Mécanisme d'action
La this compound exerce ses effets en agissant comme un agoniste du récepteur X des farnésols (FXR). Lorsque la this compound se lie au FXR, elle active le récepteur, ce qui conduit à la régulation de la synthèse des acides biliaires, du métabolisme des lipides et de l'homéostasie du glucose . Les cibles moléculaires et les voies impliquées comprennent l'activation du facteur de croissance des fibroblastes 15 (FGF15) et la modulation des transporteurs d'acides biliaires . L'action sélective de la this compound sur les récepteurs du FXR intestinal en fait un candidat prometteur pour le traitement des maladies métaboliques .
Comparaison Avec Des Composés Similaires
La fexaramine est l'un des premiers agonistes synthétiques non stéroïdiens du FXR avec une affinité 100 fois plus élevée que celle des composés naturels . Des composés similaires incluent l'acide chénodésoxycholique, l'acide cholique et l'acide obéticholique, qui sont également des agonistes du FXR . La this compound est unique en ce qu'elle peut cibler sélectivement les récepteurs du FXR intestinal sans activer les gènes cibles dans le foie . Cette action sélective réduit le risque d'effets secondaires associés à l'activation systémique du FXR .
Activité Biologique
Fexaramine is a synthetic agonist of the Farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose homeostasis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on metabolism, and potential therapeutic applications.
This compound activates FXR, which leads to various downstream effects on gene expression and metabolic pathways. FXR functions as a bile acid sensor, coordinating cholesterol metabolism and lipid homeostasis. Upon activation by this compound, FXR regulates the transcription of genes involved in bile acid synthesis, transport, and metabolism, ultimately influencing systemic metabolic processes.
Key Mechanisms
- Lipid Metabolism : this compound has been shown to decrease lipid accumulation in liver cells and improve insulin sensitivity in animal models. In a study involving db/db mice, this compound treatment resulted in significant reductions in body weight without altering food intake, indicating its role in enhancing metabolic efficiency rather than reducing caloric consumption .
- Anti-ferroptotic Effects : Activation of FXR by this compound inhibits ferroptosis—a form of regulated cell death characterized by lipid peroxidation. This was demonstrated in various cell lines where this compound treatment reduced markers of lipid peroxidation and protected against ferroptotic cell death .
Effects on Metabolism
This compound exhibits several beneficial effects on metabolism:
- Weight Management : In high-fat diet (HFD) models, this compound treatment prevented weight gain and improved glucose tolerance. This effect is attributed to enhanced thermogenesis and reduced fat mass .
- Gut Health : this compound strengthens the intestinal barrier by increasing the expression of tight junction proteins, which helps mitigate conditions like "leaky gut" often seen in obesity .
- Inflammation Reduction : The compound has been linked to decreased systemic inflammation markers such as TNFα and IL-6, contributing to improved metabolic health .
Case Studies
- Obesity Prevention in Mice :
- Ferroptosis Inhibition :
Data Tables
Research Findings
Recent studies have underscored the potential of this compound as a therapeutic agent for metabolic disorders:
- Intestinal Specificity : Unlike other FXR agonists that may have systemic effects, this compound's action is primarily localized to the intestine. This characteristic minimizes systemic side effects while maximizing benefits related to gut health and metabolic regulation .
- Potential for Treating Type 2 Diabetes : Given its ability to enhance insulin sensitivity and reduce fat accumulation, this compound shows promise as a candidate for managing type 2 diabetes and associated complications .
Propriétés
IUPAC Name |
methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQTUNDJHLEFEQ-KGENOOAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870369 | |
Record name | Fexaramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574013-66-4 | |
Record name | Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574013-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fexaramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574013664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fexaramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02545 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fexaramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEXARAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTG9GFA65U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.